molecular formula C20H15N5O4 B2766421 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide CAS No. 1164513-36-3

2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Cat. No.: B2766421
CAS No.: 1164513-36-3
M. Wt: 389.371
InChI Key: PSMNJSPFIFYKLS-UHFFFAOYSA-N
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Description

2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is a complex organic compound that features a cyano group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.

    Nitration: The pyrazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Methoxylation: The nitrated compound is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.

    Acryloylation: The final step involves the reaction of the methoxylated nitro-pyrazole with acryloyl chloride in the presence of a base to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology

The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or as a ligand for receptors. Research could explore its use in drug development, especially for conditions where modulation of enzyme activity is beneficial.

Medicine

Due to its potential biological activity, this compound could be investigated for therapeutic applications. For example, derivatives of this compound might exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The cyano group could form hydrogen bonds or participate in nucleophilic attacks, while the nitro group might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
  • 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]butanamide

Uniqueness

Compared to similar compounds, 2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has a unique combination of functional groups that confer distinct reactivity and potential biological activity. The presence of both a cyano and a nitro group allows for diverse chemical transformations, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4/c1-29-18-8-7-13(10-17(18)25(27)28)19-15(9-14(11-21)20(22)26)12-24(23-19)16-5-3-2-4-6-16/h2-10,12H,1H3,(H2,22,26)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMNJSPFIFYKLS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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